Hesperetin 3'-methyl ether

Vue d'ensemble

Description

Hesperetin 3’-methyl ether is a flavonoid compound derived from hesperetin, which is found predominantly in citrus fruits. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hesperetin 3’-methyl ether can be synthesized through the methylation of hesperetin. The process typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods

Industrial production of hesperetin 3’-methyl ether involves the extraction of hesperetin from citrus peels followed by chemical methylation. The extraction process uses solvents like methanol, and the methylation is performed using industrial-scale reactors to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Hesperetin 3’-methyl ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to hesperetin.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Reagents such as alkyl halides and bases are employed for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hesperetin.

Substitution: Various alkylated derivatives depending on the substituents used.

Applications De Recherche Scientifique

Hesperetin 3’-methyl ether has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other flavonoid derivatives.

Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.

Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.

Mécanisme D'action

Hesperetin 3’-methyl ether exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Activity: Inhibits the activity of nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2), reducing inflammation.

Anticancer Activity: Induces apoptosis in cancer cells by modulating pathways like the ERK/Nrf2 signaling pathway.

Comparaison Avec Des Composés Similaires

Similar Compounds

Hesperetin: The parent compound, known for similar biological activities but with different pharmacokinetic properties.

Naringenin: Another flavonoid with comparable antioxidant and anti-inflammatory effects.

Diosmetin: A flavonoid with potent anti-inflammatory and anticancer properties.

Uniqueness

Hesperetin 3’-methyl ether is unique due to its enhanced bioavailability and stability compared to hesperetin. The methylation increases its lipophilicity, allowing for better absorption and distribution in the body .

Propriétés

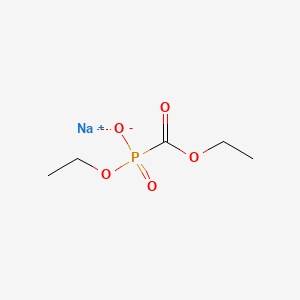

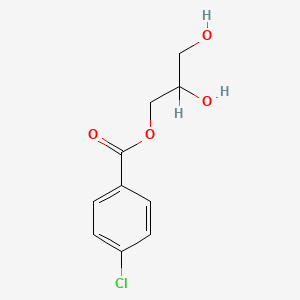

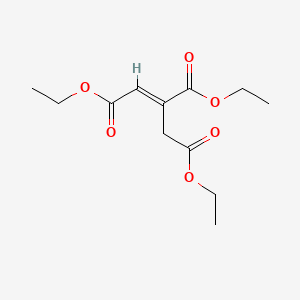

IUPAC Name |

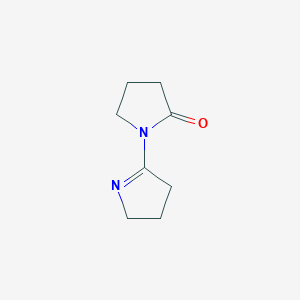

(2S)-2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-21-13-4-3-9(5-15(13)22-2)14-8-12(20)17-11(19)6-10(18)7-16(17)23-14/h3-7,14,18-19H,8H2,1-2H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFSSDXPHTZMLA-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89294-54-2 | |

| Record name | Hesperetin 3'-methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089294542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HESPERETIN 3'-METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G7769S94E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of Homohesperetin?

A: Homohesperetin, also known as Homoesperetin or Hesperetin 3'-methyl ether, has been isolated from various plant sources. For instance, it has been found in the wood of Vernonia diffusa alongside hesperidin and a novel flavanone glycoside, homoesperetin-7-O-rutinoside []. It is also a constituent of the aerial parts of Dendrobium signatum Rchb.f. and is found alongside other compounds like dendroxine and crystallinin []. Additionally, Erythrina velutina has been identified as a source of Homohesperetin [].

Q2: Can Homohesperetin be produced through microbial biosynthesis?

A: Yes, recent research has demonstrated the successful biosynthesis of Homohesperetin using a genetically engineered strain of Streptomyces albidoflavus []. This was achieved by knocking out the hppD gene, which encodes 4-hydroxyphenylpyruvate dioxygenase, leading to increased intracellular pools of the precursor amino acid l-tyrosine and ultimately higher flavonoid titers, including Homohesperetin.

Q3: How does Homohesperetin compare to other similar compounds in terms of its antioxidant properties?

A: While Homohesperetin itself wasn't specifically tested for antioxidant activity in the provided research, a closely related compound, (-)-6R-signatone, isolated alongside Homohesperetin from Dendrobium signatum Rchb.f., displayed potent ABTS radical scavenging activity with an IC50 of 0.71 ± 0.01 µM, surpassing the activity of the positive control Trolox® []. This suggests that Homohesperetin, being structurally similar, might also possess notable antioxidant potential. Further research is needed to confirm this.

Q4: Has the presence of Homohesperetin been detected in other plant species beyond those mentioned in the provided papers?

A4: The provided research doesn't offer a comprehensive overview of all plant sources containing Homohesperetin. Further investigation into ethnobotanical uses and phytochemical analyses of various plants would be necessary to provide a conclusive answer.

Q5: What is the molecular formula and weight of Homohesperetin?

A5: Although not explicitly stated in the provided abstracts, based on its chemical structure as this compound, Homohesperetin has a molecular formula of C17H16O6 and a molecular weight of 316.3 g/mol. This can be confirmed through chemical databases like PubChem.

Q6: What analytical techniques are commonly used to identify and quantify Homohesperetin?

A: The research highlights the use of various spectroscopic techniques for the structural elucidation of Homohesperetin and related compounds. These include 1H and 13C-NMR, DEPT, 1Hx1H-COSY, and 1Hx13C-COSY []. Additionally, LC-MS (Liquid Chromatography-Mass Spectrometry) has been employed to identify and potentially quantify Homohesperetin in complex plant extracts [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride](/img/structure/B3061227.png)

![Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-](/img/structure/B3061232.png)